N-(4-bromophenyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom on the phenyl ring and a methyl group on another phenyl ring, connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-bromoaniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-bromoaniline+4-methylphenylacetyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with additional steps for purification such as recrystallization or chromatography to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 4-bromo-2-(4-methylphenyl)acetic acid.
Reduction: 4-bromo-2-(4-methylphenyl)ethanol or 4-bromo-2-(4-methylphenyl)ethylamine.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the acetamide linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
N-(4-methylphenyl)-2-(4-methylphenyl)acetamide: Lacks the halogen atom, leading to different reactivity and properties.
Uniqueness: N-(4-bromophenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different halogen atoms or without halogens.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-2-4-12(5-3-11)10-15(18)17-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLBSLLORXXKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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